4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and a nitropyridinyl group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 4-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2-nitrobenzaldehyde in ethanol. The mixture is heated under reflux for a specified period, followed by cooling, filtration, and recrystallization to obtain the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy and nitro groups allows for potential oxidation reactions under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide: Shares a similar core structure but differs in the position of the nitro group.
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: Contains an ethoxy and hydroxy group instead of methoxy and nitropyridinyl groups. The uniqueness of 4-chloro-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN4O5 |
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Molecular Weight |
426.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H15ClN4O5/c1-29-18-10-13(11-23-24-20(26)14-3-5-15(21)6-4-14)2-8-17(18)30-19-9-7-16(12-22-19)25(27)28/h2-12H,1H3,(H,24,26)/b23-11+ |
InChI Key |
VXKSFOSEXWLHOR-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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